![molecular formula C33H18Br2O B14079334 2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] is a complex organic compound known for its unique structural properties. It is a spiro compound, meaning it has a twisted structure that connects two rings through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] typically involves the reaction of 2,7-dibromo-9-fluorenone with a Grignard reagent of 2-bromobiphenyl . The reaction conditions often include the use of dichloromethane (DCM) as a solvent and the addition of deionized water to the reaction mixture . The product is then extracted and purified to achieve the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its high photoluminescence and electroluminescent quantum efficiency.
Materials Science: Employed in the creation of conductive polymers and other advanced materials.
Biological Research:
Industrial Applications: Used as a plasticizer in conductive plastics, a flame retardant, and an antioxidant in various products.
Mechanism of Action
The mechanism of action of 2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] involves its unique spiro structure, which allows for efficient charge transport and light emission. The molecular targets and pathways involved include interactions with other organic molecules in electronic devices, leading to enhanced performance and stability .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromospiro[fluorene-9,9’-xanthene]: Similar in structure but differs in the position of the spiro linkage.
2,7-Dibromo-9,9’-spirobifluorene: Another related compound used in organic electronics.
Uniqueness
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] stands out due to its specific structural configuration, which provides unique electronic properties and makes it highly suitable for applications in advanced materials and organic electronics .
Properties
Molecular Formula |
C33H18Br2O |
|---|---|
Molecular Weight |
590.3 g/mol |
IUPAC Name |
2',7'-dibromospiro[2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene] |
InChI |
InChI=1S/C33H18Br2O/c34-21-11-13-25-26-14-12-22(35)18-30(26)33(29(25)17-21)27-15-9-19-5-1-3-7-23(19)31(27)36-32-24-8-4-2-6-20(24)10-16-28(32)33/h1-18H |
InChI Key |
YRMJXXOFGQYTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C(C35C6=C(C=CC(=C6)Br)C7=C5C=C(C=C7)Br)C=CC8=CC=CC=C84 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)
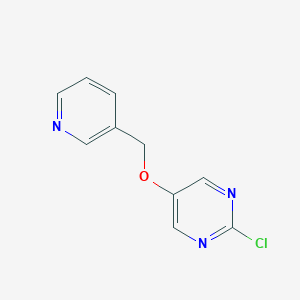

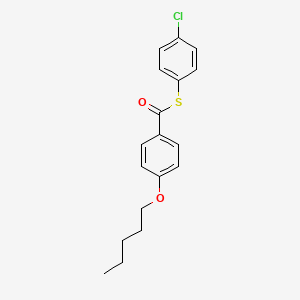
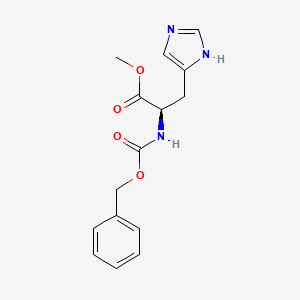
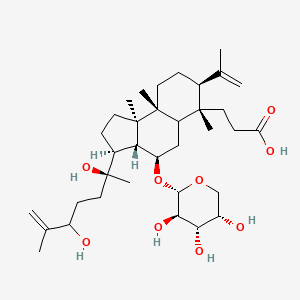
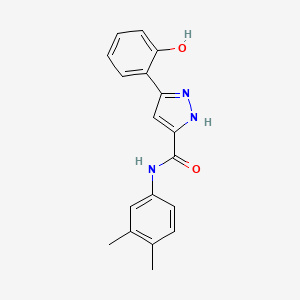

![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
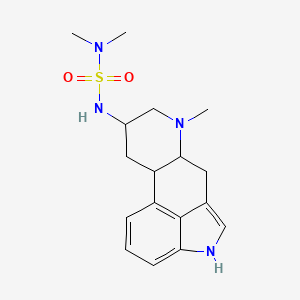
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)

![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
